ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Properties
IUPAC Name |
ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-25-19(22)15-11-7-5-10-14(11)26-18(15)20-17(21)16-12(23-2)8-6-9-13(16)24-3/h6,8-9H,4-5,7,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBSVGSUQYLHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through a series of organic reactions. One common method involves the Gewald synthesis, which is a multi-step process starting with the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. This method is known for its efficiency in producing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of cyclopentathiophene exhibit notable antioxidant properties. For instance, compounds similar to ethyl 2-(2,6-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate have been tested for their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of thiophene derivatives against a range of pathogens. This compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Compounds in this class have also been investigated for anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases. In vitro studies have demonstrated that these compounds can downregulate the expression of TNF-alpha and IL-6 in activated macrophages .
Cancer Research
The unique structural features of this compound make it a candidate for cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers .
Neurological Applications
Recent investigations into potassium chloride cotransporter-2 (KCC2) modulation indicate that compounds like this compound may enhance KCC2 expression. This modulation is crucial for maintaining neuronal excitability and could have implications in treating neurological disorders such as epilepsy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:
Ethyl 2-aminothiophene-3-carboxylate: Known for its use in the synthesis of isomeric thienopyridines.
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Used in the development of fluorescent sensors for metal ion detection.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in different fields.
Biological Activity
Ethyl 2-(2,6-dimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex compound that belongs to the class of cyclopentathiophenes. Its unique structure suggests potential biological activities that merit investigation. This article aims to explore the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 378.46 g/mol
This compound features a cyclopentathiophene core substituted with a dimethoxybenzamide moiety and an ethyl ester group, which can influence its solubility and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK .
- Case Study : A study demonstrated that a related thienopyrimidine derivative inhibited the growth of human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range .
Anti-inflammatory Activity
Another important aspect of the biological activity of this compound is its potential anti-inflammatory effects:
- Research Findings : this compound has shown promise in reducing inflammatory markers in vitro. In particular, it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Activity Against Pathogens : Preliminary screening has shown that derivatives of this compound exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Synergistic Effects : When used in combination with conventional antibiotics, these compounds may enhance antibacterial efficacy, potentially reducing resistance development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the typical synthetic routes for preparing ETHYL 2-(2,6-DIMETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE?
The synthesis involves multi-step reactions:
- Cyclization : Formation of the cyclopenta[b]thiophene core via sulfur-mediated cyclization of diene precursors under reflux conditions .
- Functionalization : Introduction of the 2,6-dimethoxybenzamido group via amidation using activated acylating agents (e.g., chloroformate derivatives) in anhydrous solvents like DMF or THF .
- Esterification : Ethyl ester formation at the 3-position using ethanol under acidic or basic catalysis .
Key Characterization : Confirm structure via NMR (e.g., δ 12.61 ppm for NH protons) and elemental analysis (C, N, S matching ±0.3% of theoretical values) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological approaches include:
- Chromatography : TLC or HPLC to monitor reaction progress and purity (>95% by area normalization) .
- Spectroscopy : NMR (e.g., distinct signals for OCHCH at δ 1.20 ppm) and IR (amide C=O stretch ~1650–1700 cm) .
- Elemental Analysis : Matching calculated vs. observed values (e.g., C: 55.49% vs. 55.36%) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Enzyme Inhibition : Evaluated for interactions with kinases or proteases via competitive binding assays .
- Anti-inflammatory Activity : Tested in vitro using COX-2 inhibition models, with IC values compared to reference standards .
Advanced Research Questions
Q. How can reaction yields be optimized during the Knoevenagel condensation step in derivative synthesis?
Optimization strategies include:
- Catalyst Selection : Piperidine/acetic acid systems enhance reaction rates (5–6 hours vs. 12+ hours without catalysts) .
- Solvent Choice : Toluene improves regioselectivity and yield (72–94%) by stabilizing intermediates .
- Temperature Control : Reflux conditions (110–120°C) minimize side products like retro-aldol adducts .
Q. What methodologies are recommended to resolve contradictions in biological activity data across studies?
- Cross-Validation : Reproduce assays under standardized conditions (e.g., cell lines, enzyme concentrations) .
- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing 2,6-dimethoxy with nitro groups) to isolate contributing factors .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC values .
Q. How can the electrochemical behavior of this compound inform material science applications?
Q. What safety precautions are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
